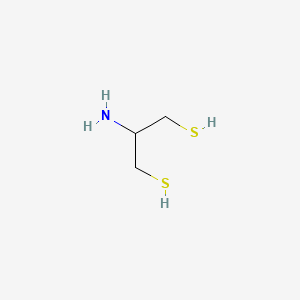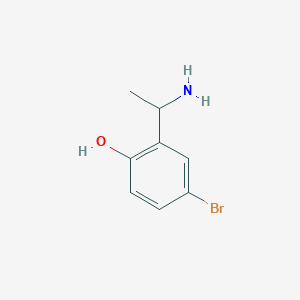
3-(2-Chloro-4-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-methoxyphenyl)propanoic acid typically involves the reaction of 2-chloro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as:
Catalytic hydrogenation: Using palladium on carbon as a catalyst
Continuous flow reactors: To enhance reaction efficiency and yield
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction of the carboxyl group to an alcohol
Substitution: Halogen substitution reactions, particularly involving the chloro group
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophilic substitution using sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)
Major Products
Oxidation: Formation of this compound derivatives
Reduction: Formation of 3-(2-Chloro-4-methoxyphenyl)propanol
Substitution: Formation of methoxy or ethoxy derivatives
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-methoxyphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 3-(2-Chloro-4-methoxyphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance:
Molecular Targets: Enzymes involved in metabolic pathways
Pathways: Modulation of oxidative stress and inflammatory responses
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methoxyphenyl)propanoic acid
- 3-(4-Methoxyphenyl)propanoic acid
- 3-(2-Chloro-4-methylphenoxy)propanoic acid
Uniqueness
3-(2-Chloro-4-methoxyphenyl)propanoic acid is unique due to the presence of both chloro and methoxy substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C10H11ClO3 |
|---|---|
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
3-(2-chloro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Clave InChI |
XFJNUYSZXHDEGE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Acetyl-(4-chloro-phenyl)-amino]-acetic acid](/img/structure/B13507411.png)
![Octahydropyrano[2,3-c]pyrrole](/img/structure/B13507413.png)



![1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13507438.png)



![2-{[Methyl(piperidin-3-yl)amino]methyl}indolizine-1-carbonitrile dihydrochloride](/img/structure/B13507463.png)




